Chromic phosphate

Overview

Description

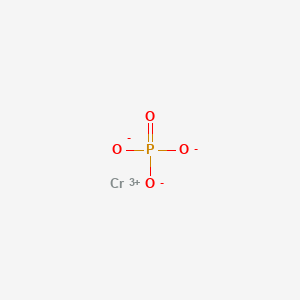

Chromium (III) phosphate is an inorganic compound with the chemical formula CrPO₄. It exists in various hydrated forms, including the anhydrous form (green) and the hexahydrate form (violet). This compound is known for its vibrant colors and is primarily used in industrial and research applications .

Synthetic Routes and Reaction Conditions:

Anhydrous Chromium (III) Phosphate: This form is prepared by grinding a mixture of chromium (III) oxide (Cr₂O₃) and ammonium hydrogen phosphate ((NH₄)₂HPO₄).

Hexahydrate Chromium (III) Phosphate: This form is synthesized by reducing chromium trioxide (CrO₃) with ethanol in the presence of orthophosphoric acid (H₃PO₄) at temperatures ranging from -24°C to +80°C.

Mesoporous Phase: Gel-like chromium (III) phosphate is prepared through the reduction of ammonium dichromate ((NH₄)₂Cr₂O₇) using ethanol, acetic acid (CH₃COOH), and nitric acid (HNO₃).

Industrial Production Methods:

Textured Films: Prepared by mixing equimolar solutions of aqueous chromium nitrate and diammonium phosphate in a sealed chamber with low-temperature ammonia vapor catalyst.

Types of Reactions:

Oxidation and Reduction: Chromium (III) phosphate can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Substitution Reactions: It can participate in ligand exchange reactions, where water molecules in the complex ion are replaced by other ligands such as chloride or sulfate ions.

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide (CrO₃), nitric acid (HNO₃).

Reducing Agents: Ethanol, hydrazine.

Major Products:

Oxidation: Chromium (VI) compounds.

Reduction: Chromium (II) compounds.

Mechanism of Action

Target of Action

Chromic phosphate, or Chromium (III) phosphate, is primarily used in the field of nuclear medicine for the treatment of severe refractory synovitis from diseases such as Pigmented Villonodular Synovitis (PVNS) and arthritis . The primary targets of this compound are the inflamed synovial tissues in the joints .

Mode of Action

This compound acts by emitting beta radiation, which has a short range and is therefore localized to the area of administration . This radiation causes damage to the inflamed synovial tissues, reducing inflammation and providing pain relief .

Biochemical Pathways

Phosphates are ubiquitous molecules that enable critical intracellular biochemical reactions . The addition or removal of phosphate groups to organic molecules is central to metabolism . Therefore, it can be inferred that this compound may interact with these biochemical pathways.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in the context of its use as a biodegradable seed for tumor therapy . After administration, the radioactivity in the tumor decreased to 86.2% on the 28th day, indicating a slow release of the radioactive material . The effective half-life of this compound in the tumor was about 12.2 days .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain in the treated joints . This is achieved through the localized emission of beta radiation, which damages the inflamed synovial tissues .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the pH of the environment can affect the oxidation state of chromium and thereby its toxicity . Furthermore, the presence of other heavy metals and pollutants can potentially interact with chromium, affecting its action .

Biochemical Analysis

Biochemical Properties

Chromic phosphate plays a significant role in biochemical reactions, particularly in catalysis and ion exchange processes. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of phosphate groups. One notable interaction is with phosphatases, enzymes that remove phosphate groups from molecules. This compound can act as a catalyst in these reactions, enhancing the efficiency of phosphate transfer . Additionally, this compound’s surface properties allow it to adsorb divalent cations through a cation exchange mechanism, which is crucial in biochemical processes involving metal ions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in phosphate metabolism, thereby altering cellular phosphate levels and impacting metabolic pathways . This compound can also modulate cell signaling pathways by interacting with signaling molecules and receptors, leading to changes in gene expression and cellular responses . These effects are particularly significant in cells that rely heavily on phosphate metabolism, such as bone and kidney cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes . These molecular interactions are critical for understanding the compound’s biochemical properties and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used as a catalyst or ion exchange medium . Its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance phosphate metabolism and improve cellular function . At high doses, it can have toxic effects, leading to adverse outcomes such as oxidative stress and cellular damage . Studies in animal models have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxicity . Understanding these dosage effects is crucial for determining safe and effective levels of this compound for various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to phosphate metabolism. It interacts with enzymes such as phosphatases and kinases, which are involved in the transfer and regulation of phosphate groups . These interactions can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism . This compound’s role in these pathways is essential for maintaining cellular phosphate balance and supporting various biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via phosphate transporters and distributed to various cellular compartments . This compound can also bind to proteins that facilitate its transport and localization within cells, ensuring its availability for biochemical reactions . This transport and distribution are critical for the compound’s function and effectiveness in biochemical processes.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is often localized to organelles involved in phosphate metabolism, such as the endoplasmic reticulum and mitochondria . These organelles provide the necessary environment for this compound to exert its effects on cellular processes. Additionally, this compound can be directed to specific compartments within the cell through interactions with targeting signals and binding proteins . Understanding its subcellular localization is essential for elucidating its role in cellular function.

Scientific Research Applications

Chromium (III) phosphate has diverse applications in various fields:

Comparison with Similar Compounds

Chromium (III) Oxide (Cr₂O₃): Used as a pigment and in refractory materials.

Chromium (III) Chloride (CrCl₃): Utilized in the synthesis of other chromium compounds and as a catalyst.

Chromium (III) Sulfate (Cr₂(SO₄)₃): Employed in the tanning of leather and as a mordant in dyeing.

Uniqueness: Chromium (III) phosphate is unique due to its vibrant colors, diverse hydrated forms, and its specific applications in catalysis and biological systems. Its ability to form mesoporous structures and textured films further distinguishes it from other chromium compounds .

Biological Activity

Chromic phosphate, specifically in its radioactive form as chromic-P32 phosphate (Cr-32PO4), has garnered attention for its potential applications in cancer treatment, particularly in brachytherapy. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy, and clinical applications.

This compound exists in different hydrated forms, with the anhydrous form (CrPO₄) being a green solid and the hexahydrate (CrPO₄·6H₂O) appearing violet. The compound exhibits a crystalline structure characterized by strong ionic bonds between chromium(III) cations and phosphate anions. The synthesis typically involves the reaction of chromium(III) salts with phosphoric acid:

This compound's biological activity primarily stems from its radioactive isotope, phosphorus-32 (P-32), which emits beta radiation. This localized radiation can induce cellular damage, leading to apoptosis in cancer cells. The mechanisms include:

- Induction of Apoptosis : Studies have shown that P-32 can increase apoptosis rates in tumor cells by upregulating pro-apoptotic factors such as Bax and downregulating anti-apoptotic factors like Bcl-2 .

- Tumor Microenvironment Modulation : The radiation can alter the tumor microenvironment, enhancing immune response and potentially increasing the efficacy of concurrent therapies .

Brachytherapy

This compound is utilized in brachytherapy, where it is injected directly into tumors to deliver localized radiation. This method minimizes systemic exposure while maximizing tumor targeting. Notable studies include:

- Pancreatic Carcinoma Treatment : A study involving nude mice with implanted pancreatic carcinoma demonstrated that intratumoral injection of Cr-32PO4 resulted in significant tumor necrosis and apoptosis . The half-life of effective medication was approximately 13 days post-injection.

| Treatment Group | Dose (MBq) | Tumor Response (%) | Median Survival (Months) |

|---|---|---|---|

| 1 | 0.37 | 80 | 12 |

| 2 | 0.74 | 70 | 13 |

| 3 | 1.48 | 71 | 13 |

- Phase II Trials : In a clinical trial involving patients with refractory solid tumors, P-32 this compound injections led to a response rate of 71%, with complete remissions observed in 41% of cases .

Case Studies

- Intrathoracic Application : In a cohort of patients with pleural effusion, intrathoracic injections of Cr-P32 were shown to effectively control symptoms and reduce fluid accumulation .

- Ewing's Sarcoma Treatment : this compound colloids were investigated for their efficacy against Ewing's sarcoma, demonstrating promising results in reducing tumor size and improving patient outcomes .

Safety and Side Effects

While this compound shows efficacy in tumor treatment, safety remains a concern. Some studies reported minimal side effects, such as thrombocytopenia in isolated cases; however, most patients tolerated the treatment well without significant adverse effects .

Properties

IUPAC Name |

chromium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZBVTPSNGOVRJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrPO4, CrO4P | |

| Record name | chromium(III) phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27096-04-4 (chromium(+3)[3:1] salt), 59178-46-0 (chromium(+3)[3:2] salt) | |

| Record name | Chromic phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70884435 | |

| Record name | Phosphoric acid, chromium(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.967 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Gray-brown to black solid; [Merck Index] Insoluble in water; [ACGIH] | |

| Record name | Phosphoric acid, chromium(3+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7789-04-0 | |

| Record name | Chromic phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, chromium(3+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, chromium(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMIC PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ86ZJ9U98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does chromic phosphate exert its therapeutic effect?

A1: this compound, specifically containing the radioactive isotope Phosphorus-32 (³²P), functions as a brachytherapy agent. When injected into a body cavity or tumor, it emits beta particles that have a short range in tissue, delivering localized radiation. This localized radiation damages the DNA of nearby cells, primarily targeting rapidly dividing cells like those found in tumors or inflamed synovium. This targeted damage leads to cell death or inhibits further cell division, thereby controlling malignant effusions or reducing inflammation [, , , , ].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is CrPO₄. Its molecular weight is 146.97 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research papers do not delve into detailed spectroscopic characterization, studies often employ techniques like electron capture tomography (ECT) and bremsstrahlung scanning to monitor the distribution and behavior of ³²P-labeled this compound in vivo [].

Q4: How stable is this compound in biological environments?

A4: Research indicates that this compound exhibits good stability in vivo. Studies using ³²P-labeled this compound show that it remains largely bound to the serosal surface within 24 hours of intraperitoneal injection []. This stability is crucial for ensuring localized radiation delivery and minimizing potential systemic effects.

Q5: Are there concerns about the compatibility of this compound with different bodily fluids or tissues?

A5: While generally considered biocompatible, some studies suggest the possibility of this compound migration. One study reported migration of radioactivity to lymph nodes and other organs in one out of nine patients after intra-articular injection []. This highlights the importance of careful administration and monitoring to minimize the risk of unintended distribution.

Q6: Does this compound exhibit any catalytic properties relevant to its medical applications?

A6: The provided research focuses on the radiotherapeutic applications of this compound, particularly ³²P-chromic phosphate. Its therapeutic efficacy stems from localized beta radiation rather than catalytic activity.

Q7: Have computational methods been applied to study this compound in the context of its medical applications?

A7: The provided research papers primarily focus on clinical and experimental investigations of this compound. Computational studies could provide further insights into its interactions with biological systems.

Q8: How does the physical form of this compound influence its therapeutic efficacy?

A8: The physical form of this compound, particularly its particle size, plays a crucial role in its distribution and retention within the body. Research highlights the differences in biological behavior between true colloidal and particulate forms of this compound [, ]. Larger, particulate forms tend to remain localized at the injection site, making them suitable for brachytherapy applications [, ].

Q9: What formulation strategies are employed to optimize the therapeutic use of this compound?

A9: Research emphasizes the importance of formulating this compound into a stable colloidal suspension for intracavitary administration [, , ]. The use of biodegradable polymers like poly(L-lactic acid) (PLLA) in conjunction with ³²P-chromic phosphate has been investigated to create implantable brachytherapy devices [, ]. These formulations aim to enhance drug delivery, prolong retention at the target site, and potentially improve therapeutic outcomes.

Q10: What are the key considerations for the safe handling and administration of radioactive this compound?

A10: Due to its radioactivity, this compound requires careful handling and disposal procedures to minimize radiation exposure to healthcare workers and the environment. These procedures often involve the use of shielding, personal protective equipment, and adherence to strict regulations regarding radioactive materials. []

Q11: How is this compound distributed within the body after administration?

A11: The distribution of this compound depends largely on the route of administration and its physical form. Intraperitoneal administration typically results in localization within the peritoneal cavity [, , ], while intra-articular injections aim to confine the radioisotope within the joint space [, ]. Research using ³²P-chromic phosphate indicates that it predominantly remains at the site of injection, with minimal systemic absorption [, ].

Q12: What is the elimination pathway for this compound?

A12: The primary route of elimination for unabsorbed ³²P-chromic phosphate appears to be through fecal excretion, with minimal urinary excretion observed in animal studies [].

Q13: What preclinical models are used to study the efficacy of this compound?

A13: Animal models, particularly rabbits and rodents, have been employed to investigate the therapeutic potential of this compound in conditions like arthritis and cancer. Studies have utilized antigen-induced arthritis models in rabbits to assess the efficacy of ³²P-chromic phosphate synovectomy [].

Q14: What clinical evidence supports the use of this compound in treating malignant effusions?

A14: Clinical studies have demonstrated the efficacy of this compound, particularly ³²P-chromic phosphate, in controlling malignant pleural effusions and ascites [, , , ]. Studies report positive responses, with reduced fluid accumulation and symptom palliation in a significant proportion of patients.

Q15: Are there any known mechanisms of resistance to this compound therapy?

A15: The primary mechanism of action of this compound involves direct DNA damage caused by beta radiation. Resistance mechanisms, if any, are not well-documented in the provided research and might involve factors influencing radiation sensitivity or the physical distribution of the radioisotope within the target tissue.

Q16: What are the potential side effects associated with this compound therapy?

A16: As with any radiopharmaceutical, the use of this compound carries the risk of radiation-induced side effects. These can include local reactions at the injection site, such as pain, inflammation, or tissue fibrosis. Systemic effects, though rare due to minimal absorption, could involve bone marrow suppression or damage to other organs. [, , , ]

Q17: What strategies are being explored to improve the targeted delivery of this compound to tumors?

A17: Research is exploring the use of biodegradable polymers like PLLA to create ³²P-chromic phosphate microparticles or seeds for interstitial implantation into tumors [, ]. These strategies aim to enhance drug retention within the tumor, enabling more targeted and prolonged radiation delivery while minimizing exposure to surrounding healthy tissues.

Q18: Are there any biomarkers used to predict the response to this compound therapy?

A18: While the research does not specifically identify biomarkers for predicting response, studies often monitor clinical parameters like fluid accumulation, symptom relief, and tumor size reduction to assess treatment efficacy [, , ].

Q19: How is the distribution of this compound monitored in patients?

A19: Monitoring the distribution of ³²P-chromic phosphate relies on imaging techniques that can detect the bremsstrahlung radiation produced by the interaction of beta particles with tissue. These techniques include bremsstrahlung scanning and single-photon emission computed tomography (SPECT) [, ].

Q20: What are the environmental considerations associated with the use and disposal of radioactive this compound?

A20: The use of radioactive materials like this compound necessitates stringent waste management protocols to prevent environmental contamination. These protocols often involve storing radioactive waste in designated containers until it decays to safe levels and adhering to regulations for disposal. []

Q21: How does the solubility of this compound impact its biodistribution?

A21: this compound is practically insoluble in water and biological fluids. This insolubility contributes to its prolonged retention at the site of administration, making it suitable for brachytherapy applications. [, ]

Q22: How are analytical methods for quantifying this compound validated?

A22: Validating analytical methods for quantifying this compound, especially in biological samples, is crucial for ensuring accurate and reliable results. Validation procedures typically involve assessing parameters like accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit. These procedures ensure the method's suitability for its intended purpose.

Q23: What quality control measures are implemented during the production of this compound for medical use?

A23: Stringent quality control measures are essential during the production of this compound to ensure its safety and efficacy. These measures encompass factors such as controlling particle size distribution, radionuclidic purity, radiochemical purity, sterility, and apyrogenicity. Adherence to these standards is vital for minimizing risks to patients.

Q24: Does the administration of this compound elicit any immunological responses?

A24: The research primarily focuses on the radiotherapeutic effects of this compound, and specific information regarding its immunogenicity is limited.

Q25: Is there information available about drug-transporter interactions or effects on drug-metabolizing enzymes related to this compound?

A25: The provided research primarily focuses on the clinical applications and biodistribution of this compound, particularly its use as a brachytherapy agent. More in-depth studies are needed to elucidate its potential interactions with drug transporters and metabolizing enzymes.

Q26: What are some alternative treatment options to this compound for conditions like malignant effusions?

A26: Alternatives to this compound for managing malignant effusions include other radiopharmaceuticals, such as colloidal gold-198, as well as non-radioactive approaches like repeated drainage, pleurodesis (using talc or other agents to adhere the pleural layers together), or systemic chemotherapy [, , ]. The choice of treatment depends on factors like the type and extent of the effusion, the patient's overall health, and the potential risks and benefits of each option.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.